molecular formula C14H20N2O3 B5618422 2-(azocan-1-ylmethyl)-4-nitrophenol

2-(azocan-1-ylmethyl)-4-nitrophenol

Cat. No.: B5618422
M. Wt: 264.32 g/mol
InChI Key: ORTMQMFYDUIMHU-UHFFFAOYSA-N
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Description

2-(Azocan-1-ylmethyl)-4-nitrophenol is a nitrophenol derivative featuring an eight-membered azacycle (azocan) attached via a methylene group at the 2-position of the phenolic ring and a nitro group at the para (4-) position. Nitrophenols are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their redox activity, hydrogen-bonding capacity, and spectroscopic versatility .

Properties

IUPAC Name

2-(azocan-1-ylmethyl)-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-14-7-6-13(16(18)19)10-12(14)11-15-8-4-2-1-3-5-9-15/h6-7,10,17H,1-5,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTMQMFYDUIMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azocan-1-ylmethyl)-4-nitrophenol typically involves the reaction of para-fluoronitrobenzene with heptamethyleneimine in the presence of potassium carbonate. The reaction is carried out in water at 90°C with stirring for 8 hours . This method yields the desired compound through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(azocan-1-ylmethyl)-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The azocane ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

2-(azocan-1-ylmethyl)-4-nitrophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(azocan-1-ylmethyl)-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenol group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Features

The azocan-1-ylmethyl group introduces steric bulk and electron-donating character compared to smaller substituents like methyl or halogens. Key structural comparisons include:

Compound Substituent at 2-Position Molecular Weight (g/mol) Crystal System/Packing Features Dihedral Angle (A/B Rings)
2-(Azocan-1-ylmethyl)-4-nitrophenol* Azocan-1-ylmethyl ~292.3 (estimated) Likely complex H-bonding and π-π stacking ~40–50° (predicted)
(E)-2-[(4-Methylphenylimino)methyl]-4-nitrophenol (4-Methylphenylimino)methyl 284.3 Monoclinic, S(6) H-bond motifs, π-π (3.92 Å) 41.86°
(E)-2-[(Fluorophenylimino)methyl]-4-nitrophenol (3-/4-Fluorophenylimino)methyl 287.3 Orthorhombic, C-H···π interactions 38.2°–44.5°
2-{[2-Methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol Methoxy-trifluoromethylphenyl 366.3 Triclinic, intramolecular H-bonds 35.7°

*Predicted values based on analogs. The azocan group may reduce planarity between aromatic rings compared to smaller substituents, influencing solubility and crystallinity.

Spectroscopic Properties

The nitro group and substituent electronic effects dictate UV-Vis, IR, and NMR characteristics:

Compound UV-Vis λmax (nm) IR (C=N/C-NO2) (cm<sup>-1</sup>) NMR (δ, ppm) Highlights
This compound* ~350–370 (n→π*) 1610–1630 (C=N), 1520–1540 (NO2) δ 8.2–8.5 (aromatic H), δ 3.5–4.0 (azocan)
(E)-2-[(2-Hydroxy-5-methoxybenzylidene)amino]-4-nitrophenol 365 (experimental) 1615 (C=N), 1525 (NO2) δ 8.3 (H-bonded phenolic O-H)
2-[(4-Fluorophenylimino)methyl]-4-nitrophenol 348 (calculated) 1620 (C=N), 1530 (NO2) δ 7.9–8.1 (fluorophenyl H)

The azocan group’s electron-donating nature may red-shift absorption maxima compared to electron-withdrawing substituents (e.g., trifluoromethyl) .

Metabolic Pathways and Toxicity

Nitrophenols are rapidly metabolized to aminophenols and conjugates, but substituents alter bioavailability and excretion:

Compound Metabolic Pathway Urinary Excretion (4-Nitrophenol Equiv.) Susceptible Populations
This compound* Likely glucuronidation/sulfation Potentially slower due to bulk Industrial workers, researchers
4-Nitrophenol → 4-Aminophenol, glucuronides 90% detected in general population Farmworkers, landfill residents
Methyl parathion (4-NP metabolite) Hydrolysis → 4-nitrophenol Confounds urinary biomarkers Agricultural communities

Environmental Persistence

Compound Environmental Half-Life (Water) Bioaccumulation Factor (BCF) Detection in Media
This compound* Moderate (steric hindrance) Low (polar substituent) Not reported
4-Nitrophenol Days–weeks BCF = 3–10 (aquatic species) Wastewater (10 µg/L), urine (0.64 µg/L)
2-Nitrophenol Shorter than 4-NP BCF < 1 Air (0.024 µg/m³), rainwater (0.059 µg/L)

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